

# In-depth Technical Guide: 2-Bromo-3-methylpyridin-4-amine

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## Compound of Interest

Compound Name: **2-Bromo-3-methylpyridin-4-amine**

Cat. No.: **B1280531**

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An extensive search for detailed technical information on the molecular structure, experimental protocols, and biological activity of **2-Bromo-3-methylpyridin-4-amine** (CAS Number: 79055-61-1) has revealed a significant lack of publicly available data. While this compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes, comprehensive characterization data such as NMR, IR, and mass spectrometry, as well as detailed synthetic protocols and biological studies, are not present in the accessed scientific literature and databases.

This guide, therefore, aims to provide a foundational understanding of the expected molecular structure and characteristics of **2-Bromo-3-methylpyridin-4-amine** based on general chemical principles and data from closely related isomers. It is crucial to note that the information presented herein is predictive and requires experimental validation.

## Molecular Structure and Properties

**2-Bromo-3-methylpyridin-4-amine** is a substituted pyridine with a bromine atom at the 2-position, a methyl group at the 3-position, and an amine group at the 4-position of the pyridine ring.

## General Properties

Property	Predicted/Inferred Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>
Molecular Weight	187.04 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to have some solubility in organic solvents

## Predicted Spectroscopic Data

Without experimental data, we can predict the general features of the spectra for **2-Bromo-3-methylpyridin-4-amine**.

<sup>1</sup>H NMR Spectroscopy:

- Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the 5 and 6 positions of the pyridine ring. These would likely appear as doublets due to coupling with each other.
- Amine Protons: A broad singlet corresponding to the -NH<sub>2</sub> protons. The chemical shift of this signal can vary depending on the solvent and concentration.
- Methyl Protons: A singlet corresponding to the -CH<sub>3</sub> protons.

<sup>13</sup>C NMR Spectroscopy:

- Six distinct signals are expected, one for each carbon atom in the molecule. The carbon attached to the bromine (C2) would be significantly deshielded. The chemical shifts of the other ring carbons would be influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the bromine and the nitrogen atom in the ring.

IR Spectroscopy:

- N-H Stretching: One or two bands in the region of 3300-3500 cm<sup>-1</sup> characteristic of a primary amine.

- C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching just above and below  $3000\text{ cm}^{-1}$ , respectively.
- N-H Bending: A band around  $1600\text{ cm}^{-1}$ .
- C=C and C=N Stretching: Aromatic ring stretching vibrations in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- C-Br Stretching: A band in the fingerprint region, typically below  $1000\text{ cm}^{-1}$ .

Mass Spectrometry:

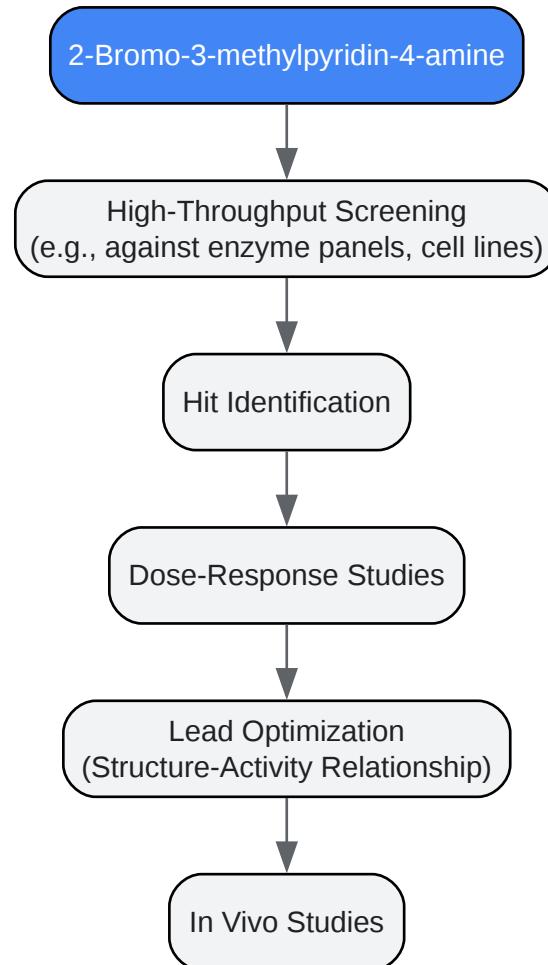
- The mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) and an  $M+2$  peak of nearly equal intensity, which is characteristic of the presence of a bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). Fragmentation would likely involve the loss of the bromine atom and the methyl group.

## Experimental Protocols

Due to the absence of published literature detailing the synthesis of **2-Bromo-3-methylpyridin-4-amine**, a specific, validated experimental protocol cannot be provided.

However, a plausible synthetic route could involve the bromination of a suitable 3-methylpyridin-4-amine precursor or the amination of a corresponding dibromo- or bromo-iodo-3-methylpyridine derivative. The visualization below outlines a generalized workflow for chemical synthesis and characterization that would be applicable.

## Workflow for Biological Activity Screening

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